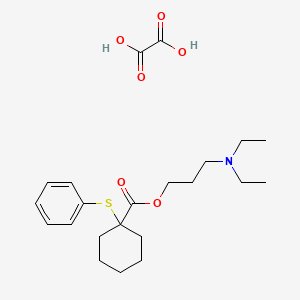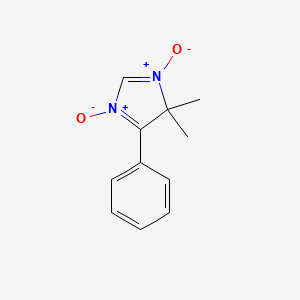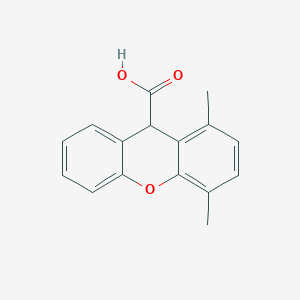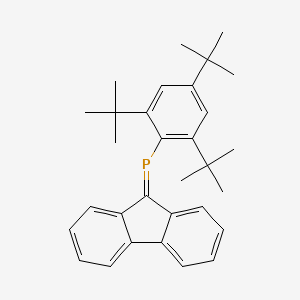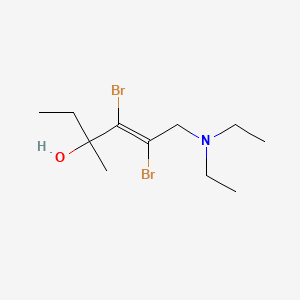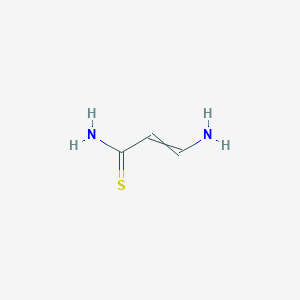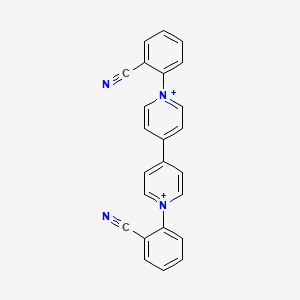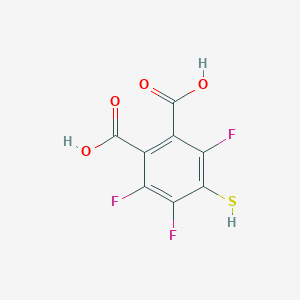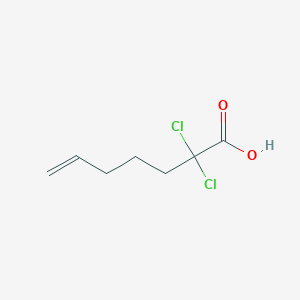
2,2-Dichlorohept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorohept-6-enoic acid is an organic compound belonging to the class of carboxylic acids It features a seven-carbon chain with a double bond at the sixth position and two chlorine atoms attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorohept-6-enoic acid can be achieved through several methods. One common approach involves the chlorination of hept-6-enoic acid. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the second carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorohept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond into a single bond, producing 2,2-dichloroheptanoic acid. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace chlorine with hydroxyl groups, forming 2-hydroxyhept-6-enoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 2,2-Dichloroheptanoic acid
Substitution: 2-Hydroxyhept-6-enoic acid
Scientific Research Applications
2,2-Dichlorohept-6-enoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound can be used to investigate the effects of chlorinated carboxylic acids on biological systems. It may also serve as a model compound for studying the metabolism and toxicity of similar substances.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dichlorohept-6-enoic acid involves its interaction with molecular targets and pathways within biological systems The presence of chlorine atoms and the double bond in its structure can influence its reactivity and interactions with enzymes, receptors, and other biomolecules
Comparison with Similar Compounds
2,2-Dichlorohept-6-enoic acid can be compared with other similar compounds, such as:
2,2-Dichloropentanoic acid: This compound has a shorter carbon chain and lacks the double bond, which may result in different chemical and biological properties.
2,2-Dichlorohexanoic acid:
2,2-Dichlorooctanoic acid: With an additional carbon atom, this compound may exhibit different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines the effects of chlorination and the presence of a double bond, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105764-09-8 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,2-dichlorohept-6-enoic acid |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-3-4-5-7(8,9)6(10)11/h2H,1,3-5H2,(H,10,11) |
InChI Key |
JBKXGMSXBDXKML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


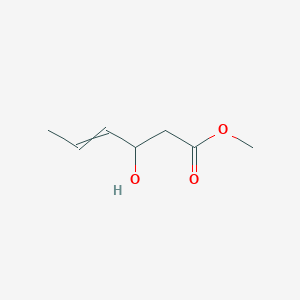
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
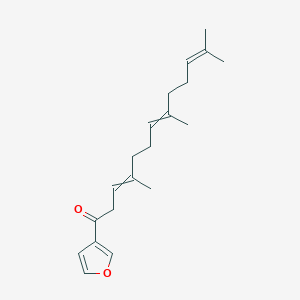
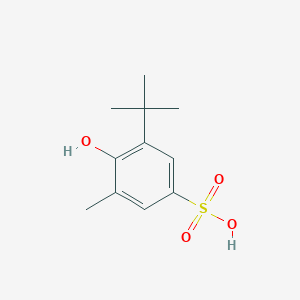
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
